![molecular formula C16H16Cl2N2S2 B3986581 N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea](/img/structure/B3986581.png)
N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea, also known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. It is a thiourea derivative that has been synthesized and studied extensively for its potential in inhibiting the growth of cancer cells. In
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea selectively inhibits CHK1 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-tumor activity in various cancer cell lines. It has also been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. In addition, this compound has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea is its selectivity for CHK1, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties and can be administered orally. However, one limitation of this compound is its relatively low potency compared to other CHK1 inhibitors. In addition, it has been shown to have limited activity against certain types of cancer cells.
Orientations Futures
Future research on N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea could focus on improving its potency and selectivity for CHK1. It could also be tested in combination with other DNA-damaging agents to determine its potential in enhancing their anti-tumor activity. In addition, the mechanism of action of this compound could be further elucidated to better understand its effects on the DNA damage response and cell cycle regulation. Finally, the potential of this compound as a therapeutic agent for specific types of cancer could be explored in preclinical and clinical studies.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-{2-[(4-chlorophenyl)thio]ethyl}thiourea has been extensively studied for its potential in inhibiting the growth of cancer cells. It has been shown to selectively inhibit the activity of the protein kinase CHK1, which is involved in DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to the accumulation of DNA damage and ultimately cell death, making it a promising target for cancer therapy. This compound has been tested in various cancer cell lines and has shown significant anti-tumor activity.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2S2/c1-11-14(18)3-2-4-15(11)20-16(21)19-9-10-22-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFMJDOMNOWFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986508.png)
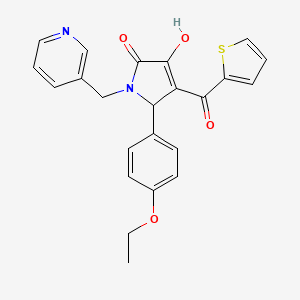

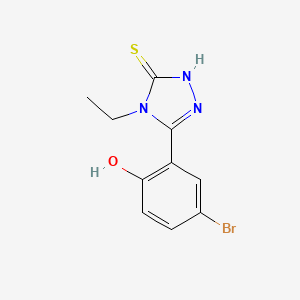

![1-(4-ethoxyphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3986532.png)
![N-[1-(4-iodophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3986543.png)
![ethyl 2-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986561.png)
![4-(1-azepanyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3986572.png)
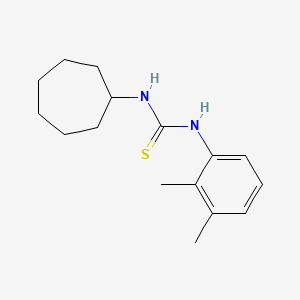
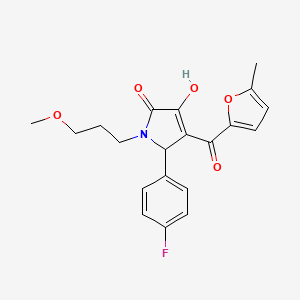
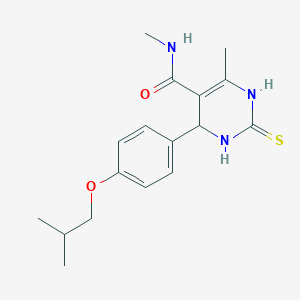
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide](/img/structure/B3986598.png)